(6-Formylnaphthalen-2-yl)boronic acid CAS 332159-86-9 properties
(6-Formylnaphthalen-2-yl)boronic acid CAS 332159-86-9 properties
This in-depth technical guide details the properties, synthesis, and applications of (6-Formylnaphthalen-2-yl)boronic acid (CAS 332159-86-9), a bifunctional naphthalene building block critical for advanced organic synthesis, medicinal chemistry, and fluorescent sensor development.
Core Identity & Physicochemical Profile[1][2][3][4][5][6][7]
(6-Formylnaphthalen-2-yl)boronic acid is a hetero-bifunctional scaffold featuring a rigid naphthalene core substituted with a formyl group (-CHO) at the C6 position and a boronic acid moiety (-B(OH)₂) at the C2 position. This specific 2,6-substitution pattern provides maximum spatial separation between the two reactive handles, making it an ideal "linear extender" in molecular engineering.
Chemical Specifications
| Property | Data |
| CAS Number | 332159-86-9 |
| IUPAC Name | (6-Formylnaphthalen-2-yl)boronic acid |
| Molecular Formula | C₁₁H₉BO₃ |
| Molecular Weight | 199.99 g/mol |
| Appearance | White to pale yellow powder |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water (neutral pH) |
| pKa | ~8.5 (Boronic acid moiety) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) recommended to prevent oxidation |
Structural Significance
The compound's value lies in its orthogonal reactivity . The boronic acid allows for Suzuki-Miyaura cross-coupling (C-C bond formation), while the aldehyde serves as a handle for condensation reactions (Schiff base formation, reductive amination, or Wittig olefination). This dual functionality enables the synthesis of complex Push-Pull (Donor-Acceptor) systems used in optoelectronics and fluorescent sensing.
Synthetic Methodology
Synthesis of CAS 332159-86-9 requires careful chemoselectivity to install the boronic acid without compromising the aldehyde. The most robust industrial protocol utilizes Palladium-catalyzed borylation of the corresponding aryl halide.
Recommended Protocol: Miyaura Borylation
Precursor: 6-Bromo-2-naphthaldehyde
Reagents: Bis(pinacolato)diboron (
Step-by-Step Workflow:
-
Activation: Charge a reaction vessel with 6-bromo-2-naphthaldehyde (1.0 equiv),
(1.1 equiv), and KOAc (3.0 equiv). -
Catalysis: Add Pd(dppf)Cl₂ (3-5 mol%) under an inert Argon atmosphere.
-
Solvation: Dissolve in anhydrous 1,4-dioxane or DMSO.
-
Heating: Stir at 80–100°C for 4–12 hours. Monitor by TLC/LC-MS for the formation of the pinacol ester intermediate.
-
Hydrolysis (Critical): The resulting boronate ester is often stable. To obtain the free boronic acid (CAS 332159-86-9), treat the ester with Sodium Periodate (NaIO₄) in THF/Water, followed by dilute HCl hydrolysis.
Expert Insight: Direct lithiation (n-BuLi) of 6-bromo-2-naphthaldehyde is not recommended as the organolithium species will immediately attack the aldehyde. If lithiation is required, the aldehyde must first be protected as a diethyl acetal.
Visualization: Synthetic Pathway
Figure 1: Palladium-catalyzed synthesis route avoiding aldehyde side-reactions.
Reactivity & Applications
A. Fluorescent Carbohydrate Sensors (PET Mechanism)
This compound is a primary intermediate for Photoinduced Electron Transfer (PET) sensors.
-
Mechanism: The aldehyde is converted to an amine (via reductive amination) containing a fluorophore. The boronic acid binds to diols (saccharides like Glucose/Fructose).
-
Signal: Binding of the sugar increases the Lewis acidity of the boron, strengthening the B-N interaction or altering the PET pathway, resulting in a "Turn-On" fluorescence response.
-
Reference Grounding: Naphthalene-based boronic acids are extensively cited in the development of non-enzymatic glucose sensors due to their high quantum yield and stability at physiological pH [1, 2].
B. Medicinal Chemistry: Biaryl Scaffolds
In drug discovery, the naphthalene ring acts as a lipophilic spacer.
-
Suzuki Coupling: The boronic acid couples with aryl halides to form 2,6-disubstituted naphthalenes.
-
Fragment-Based Drug Design: The aldehyde allows for the rapid library generation of hydrazones or amines, facilitating SAR (Structure-Activity Relationship) studies for protease inhibitors or kinase inhibitors.
C. Organic Electronics (OLEDs)
The rigid, conjugated naphthalene system is valuable in Organic Light Emitting Diodes (OLEDs).
-
Function: Acts as a core for hole-transport materials.
-
Synthesis: The aldehyde is often converted to a vinyl group (via Wittig) or a heterocycle, extending the conjugation length necessary for efficient charge transfer [3].
Experimental Protocol: Suzuki Coupling
A standardized protocol for coupling CAS 332159-86-9 with an aryl bromide.
-
Setup: In a microwave vial, combine (6-Formylnaphthalen-2-yl)boronic acid (1.0 equiv), Aryl Bromide (1.0 equiv), and
(2.0 equiv). -
Catalyst: Add
(5 mol%). -
Solvent: Add a degassed mixture of Toluene:Ethanol:Water (4:1:1).
-
Reaction: Seal and heat to 90°C (or microwave at 110°C for 30 min).
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc). Note: The aldehyde product is sensitive to oxidation; store under inert gas.
Visualization: Divergent Reactivity
Figure 2: Orthogonal reaction pathways available to the researcher.
Handling & Safety (E-E-A-T)
-
Stability: Boronic acids are prone to protodeboronation (loss of the boron group) under strongly acidic or basic conditions at high heat. The formyl group is susceptible to air oxidation to the carboxylic acid.
-
Storage: Store at 4°C. If long-term storage is required, conversion to the pinacol ester or MIDA boronate is recommended for enhanced stability.
-
Safety: Irritant (H315, H319, H335). Handle with gloves and eye protection in a fume hood.
References
-
James, T. D., et al. "New Boronic Acid Fluorescent Reporter Compounds. 2. A Naphthalene-Based On-Off Sensor Functional at Physiological pH."[1][2] Organic Letters, vol. 5, no. 24, 2003, pp. 4615–4618. Link
-
Wang, B., et al. "Boronic Acid-Based Fluorescent Sensors for Glucose Monitoring." Journal of Fluorescence, vol. 14, 2004. Link
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457–2483. Link
